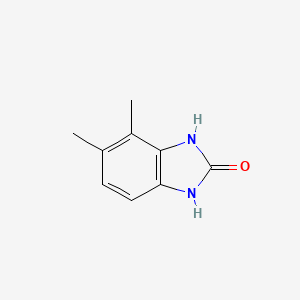

4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-4-7-8(6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAAVHWPNAIDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with methyl formate under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its therapeutic potential in treating diseases such as Alzheimer’s and cognitive disorders.

Industry: The compound is used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thermal Stability and Energetic Properties

Substituents on the benzimidazolone ring critically influence thermal stability. For example:

- TriNBO (4,5,6-trinitro derivative, without methyl groups) exhibits a decomposition temperature of 339°C , reflecting high thermal resilience due to nitro groups at the 4,5,6-positions .

- 5-Me-TriNBO (methyl-substituted at position 5, with nitro groups at 4,6,7) shows reduced stability, decomposing at 278°C , indicating that methyl substitution lowers thermal resistance .

- 5-[2'-(Nitroxyethyl)nitramino]-4,6-dinitro derivative (O2NOCH2CH2- substituent) undergoes deflagration at 199–201°C, demonstrating that bulky/electron-withdrawing groups further destabilize the structure .

Table 1: Thermal Decomposition Temperatures

| Compound | Decomposition Temperature (°C) | Reference |

|---|---|---|

| TriNBO | 339 | |

| 5-Me-TriNBO | 278 | |

| 5-[2'-(Nitroxyethyl)nitramino] derivative | 199–201 |

Structural and Functional Diversity

- Natural Occurrence : 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one constitutes 23.8% of volatile compounds in Malus ‘Brandywine’ flowers, unlike synthetic derivatives such as TriNBO or 5-Me-TriNBO, which are absent in natural sources .

- Pharmaceutical Analogs: Derivatives like Me@APPI (a norepinephrine transporter ligand) feature methylamine modifications, enabling CNS-targeting applications, whereas nitro/methyl derivatives are primarily explored for energetic materials .

- Benzoimidazo-pyrimidinones (e.g., Methyl (Z)-2-(2-oxo-4-(p-tolyl)-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate) exhibit high melting points (>300°C) and complex spectral profiles, contrasting with the simpler benzimidazolone derivatives .

Reactivity and Spectral Characteristics

- Nitro Derivatives: The 5-NO₂ group in 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one increases N-C bond length (1.495 Å) and angle (88.85°), enhancing reactivity in displacement reactions .

- Spectroscopy: Methyl-substituted benzimidazolones show distinct FT-IR peaks (e.g., 2948 cm⁻¹ for C-H stretches) and NMR signals (e.g., δ 2.3 ppm for CH₃), whereas nitro derivatives display additional NO₂-related absorptions near 1626 cm⁻¹ .

Biological Activity

Overview

4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound belonging to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. Its molecular formula is C₉H₁₀N₂O, and it has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.

Target Interactions : The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Benzimidazole derivatives are known to modulate enzyme activity and receptor function through specific binding interactions.

Biochemical Pathways : This compound influences several biochemical pathways. Its mechanism often involves the inhibition of critical enzymes or modulation of signaling pathways that are pivotal in cellular processes such as proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis by increasing levels of pro-apoptotic proteins (caspase-3 and caspase-8) while decreasing anti-apoptotic proteins (Bcl-2) in cancer cells .

Case Study Data :

| Cell Line | GI50 (µM) | Cell Inhibition (%) |

|---|---|---|

| SK-MEL-28 (Melanoma) | 1.20 | 99.35 |

| Non-Small Cell Lung Cancer | - | 88.04 |

| Colon Cancer | - | 77.14 |

| CNS Cancer | - | 80.07 |

| Ovarian Cancer | - | 85.41 |

The compound displayed potent activity against multiple types of cancer cells, indicating its broad therapeutic potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and exhibited significant inhibitory effects. The exact mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Research Findings

Recent research has focused on the synthesis and characterization of this compound as well as its analogs. Studies have indicated that the introduction of a methyl group enhances binding affinity to target proteins involved in cancer progression, such as RAF kinase .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Benzimidazolinone | Benzimidazole | Antimicrobial |

| 2-Benzimidazolol | Benzimidazole | Anticancer |

| 5-Methyl-1H-benzo[d]imidazol-2(3H)-one | Benzimidazole Derivative | Antiproliferative |

This table highlights how structural modifications influence biological activity and specificity towards different targets .

Q & A

Q. What are the optimal synthetic methods for preparing 4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one derivatives?

The synthesis typically involves cyclization reactions using precursors like 2-aminobenzimidazole derivatives. Key methods include:

- Thermal cyclization : Heating precursors (e.g., 1-acylmethyl-2-(ω-hydroxyalkylamino)-benzimidazoles) in solvents like ethanol or DMF under reflux .

- Acid-catalyzed reactions : Using halogen acids (e.g., HCl) or acetic anhydride to promote ring closure .

- Green chemistry approaches : Solvent-free conditions or microwave-assisted synthesis to improve efficiency and reduce byproducts . Characterization requires elemental analysis, IR spectroscopy (to confirm carbonyl groups), and ¹H/¹³C NMR (to verify regiochemistry) .

Q. How can the structure of this compound derivatives be unambiguously confirmed?

A multi-technique approach is essential:

- X-ray crystallography : Provides definitive proof of molecular geometry and hydrogen bonding patterns (e.g., as shown in studies of related benzimidazolone derivatives) .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- Dynamic NMR experiments : Resolves conformational equilibria, especially in dihydroimidazolone systems .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for benzimidazolone derivatives be resolved?

Discrepancies often arise from variations in reaction parameters:

- Systematic optimization : Screen solvents (polar aprotic vs. protic), temperatures, and catalysts (e.g., tetra-n-butylammonium bromide for alkylation) .

- Kinetic vs. thermodynamic control : For example, prolonged heating may favor thermodynamically stable isomers over kinetic products .

- Byproduct analysis : Use HPLC-MS to identify side products and adjust stoichiometry or purification protocols .

Q. What strategies enhance the bioactivity of benzimidazolone derivatives in neurological or anticancer research?

Key approaches include:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4/5 positions to improve binding to acetylcholinesterase (anti-Alzheimer’s activity) .

- Hybrid derivatives : Combine with thiadiazole or diazepinone moieties to target multiple pathways (e.g., microtubule disruption in cancer) .

- Pharmacokinetic optimization : Modify logP values via alkyl chain elongation or PEGylation to enhance blood-brain barrier penetration .

Q. How can fluorescence properties of benzimidazolone derivatives be tailored for sensing applications?

Structural modifications influence photophysics:

- Excited-state intramolecular proton transfer (ESIPT) : Introduce hydroxyl or amino groups at ortho positions to enable tautomerism, as seen in derivatives emitting strong blue fluorescence .

- Extended conjugation : Fuse with aromatic systems (e.g., pyridine or phenanthroline) to redshift emission wavelengths for near-IR applications .

- Solvatochromism studies : Use solvents of varying polarity to correlate Stokes shift with environmental sensitivity .

Q. What methodologies improve regioselectivity in benzimidazolone functionalization?

- Directing groups : Install temporary substituents (e.g., -OMe or -NH₂) to guide electrophilic substitution at specific positions .

- Transition-metal catalysis : Use Pd or Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated derivatives .

- Computational guidance : DFT calculations predict reactive sites based on electron density maps .

Data Analysis and Validation

Q. How to address discrepancies in reported biological activity data across studies?

- Standardized assays : Use validated protocols (e.g., Ellman’s method for acetylcholinesterase inhibition) to minimize inter-lab variability .

- Dose-response validation : Confirm IC₅₀ values with triplicate measurements and positive controls (e.g., donepezil for anti-Alzheimer’s studies) .

- In silico corroboration : Perform molecular docking (AutoDock Vina) to correlate activity trends with binding affinities .

Q. What challenges exist in developing benzimidazolone-based enzyme inhibitors?

- Selectivity : Off-target effects (e.g., CYP450 inhibition) require isoform-specific profiling .

- Metabolic stability : Address rapid hepatic clearance via deuteration or fluorination strategies .

- Crystallographic validation : Co-crystallize inhibitors with target enzymes (e.g., BACE1 for Alzheimer’s) to refine binding models .

Methodological Tables

Table 1. Key Synthetic Routes for Benzimidazolone Derivatives

| Method | Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Thermal cyclization | Ethanol, reflux, 12 h | 60-75% | |

| Acid-catalyzed alkylation | HCl, RT, 6 h | 45-65% | |

| Microwave-assisted | Solvent-free, 150°C, 20 min | 80-90% |

Table 2. Fluorescence Properties of Selected Derivatives

| Derivative | λem (nm) | Quantum Yield | Application |

|---|---|---|---|

| 4-OH-substituted | 450 | 0.85 | Cu²⁺ sensing |

| Thiadiazole-fused | 620 | 0.42 | Bioimaging |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.